molecular formula C13H11ClFNO3S2 B2827398 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1021079-51-5

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2827398
CAS No.: 1021079-51-5
M. Wt: 347.8
InChI Key: FRNUACDISNYOMG-UHFFFAOYSA-N
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Description

2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide is a sulfonylacetamide derivative characterized by a 5-chlorothiophene-2-sulfonyl group linked to an acetamide scaffold, which is further substituted with a 5-fluoro-2-methylphenyl moiety. The chloro and fluoro substituents enhance electronic effects and lipophilicity, which may influence bioavailability and target binding .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3S2/c1-8-2-3-9(15)6-10(8)16-12(17)7-21(18,19)13-5-4-11(14)20-13/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNUACDISNYOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 5-chlorothiophene-2-sulfonyl chloride with an appropriate base.

    Acylation reaction: The sulfonyl chloride intermediate is then reacted with N-(5-fluoro-2-methylphenyl)acetamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens, nucleophiles such as amines or thiols

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions

    Thiols and sulfides: From reduction reactions

    Substituted aromatic compounds: From substitution reactions

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonylacetamide Derivatives

Compound Name Core Structure Key Substituents Biological Target/Activity (if reported)
2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide Sulfonylacetamide 5-Chlorothiophene-2-sulfonyl; 5-Fluoro-2-methylphenyl Not explicitly reported
N-(5-Chloro-2-methylphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide Sulfonamidoacetamide Ethyl-(4-methylphenyl)sulfonamido; 5-Chloro-2-methylphenyl Not reported
2-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide Sulfonylacetamide 5-Chlorothiophene-2-sulfonyl; 4-Methoxybenzyl Intermediate/Pharmaceutical building block
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) Acetamide 5-Chlorothiophen-2-yl; Pyridin-3-yl SARS-CoV-2 main protease inhibitor (Binding: −22 kcal/mol)
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide Sulfonylacetamide-indole hybrid 5-Chlorothiophene-2-sulfonyl; 4-Chlorobenzoyl-indole Synthetic yield: 39%

Key Observations :

  • Substituent Effects : The target compound’s 5-fluoro-2-methylphenyl group may enhance metabolic stability compared to methoxy (e.g., 4-methoxybenzyl in ) or pyridinyl (e.g., 5RH1 in ) substituents, which are more polar.
  • Synthetic Feasibility : Yields vary significantly; for example, indole-sulfonyl hybrids exhibit lower yields (39% ) compared to simpler benzimidazole derivatives (up to 97% ), suggesting structural complexity impacts synthesis efficiency.

Key Observations :

  • Binding Mechanisms : Pyridine-containing analogs (e.g., 5RH1) interact with protease active sites via H-bonds and hydrophobic contacts, suggesting the target compound’s fluoro-methylphenyl group could similarly engage targets through π-π stacking or van der Waals interactions .
  • Activity Gaps : While some analogs show promise in antiviral activity, data for the target compound remains unexplored, highlighting a need for targeted assays.

Physicochemical and Structural Characterization

Table 3: Spectroscopic and Physicochemical Properties

Compound Name Characterization Methods Key Data (e.g., NMR, IR) Reference
2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f) IR, NMR IR: C=O (1680 cm⁻¹); NMR: δ 4.2 (CH2), 6.9 (thiophene)
N-(5-Chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide Molecular Formula: C15H17ClN2O2S Molecular weight: 324.83 g/mol
Target Compound Not reported Predicted logP: ~3.2 (estimated via substituent effects) N/A

Key Observations :

  • Spectroscopic Trends : Chlorothiophene-containing compounds exhibit distinct NMR signals (e.g., δ 6.9–7.1 for thiophene protons ), aiding structural verification.

Biological Activity

The compound 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a thiophene ring, a sulfonyl group, and an acetamide moiety, suggests various therapeutic applications, including anticoagulant properties.

Chemical Structure and Properties

This compound has the following chemical formula:
C17H14ClFN4O3SC_{17}H_{14}ClFN_{4}O_{3}S
with a molecular weight of approximately 473.0 g/mol. The presence of the 5-chlorothiophen-2-yl group is significant for its biological interactions.

Biological Activity Overview

Preliminary studies indicate that This compound exhibits significant biological activities:

  • Anticoagulant Activity : The compound has shown potential as an inhibitor of coagulation factors, particularly factor Xa, which is crucial in the coagulation cascade. This suggests its utility in anticoagulation therapy.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structural features may provide neuroprotective benefits, potentially through inhibition of pathways involved in neuronal damage.

Inhibition of Coagulation Factors

A study highlighted that compounds with sulfonamide groups can effectively inhibit factor Xa, leading to reduced thrombin generation. This mechanism positions This compound as a candidate for further development in anticoagulant therapies.

Neuroprotective Properties

Research into related acetamide derivatives has demonstrated protective effects against oxidative stress in neuronal cell lines (e.g., PC12 cells). For instance, one derivative showed a significant reduction in cytotoxicity while enhancing cell viability under stress conditions . The implications for neurodegenerative diseases are profound, suggesting that this compound could be part of a new class of neuroprotective agents.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
5-Chlorothiophene-2-sulfonamideContains thiophene and sulfonamideAnticoagulant activity
4-Fluoro-N-(5-chloro-2-methylphenyl)acetamideSimilar acetamide structurePotential anti-inflammatory properties
5-Chloro-N-(4-fluorophenyl)acetamideLacks thiophene but has similar amine functionalityModerate analgesic effects

This comparison illustrates that while many compounds share core functionalities, the specific substitutions in **this compound may enhance its distinct biological profile and therapeutic potential.

The proposed mechanism of action for the anticoagulant properties involves the inhibition of factor Xa, which plays a pivotal role in the coagulation cascade. The sulfonamide group likely interacts with active sites on the enzyme, preventing substrate binding and subsequent thrombin formation.

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